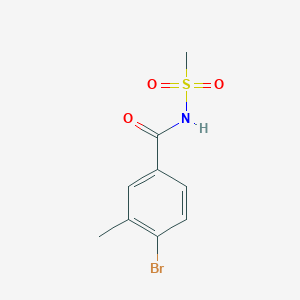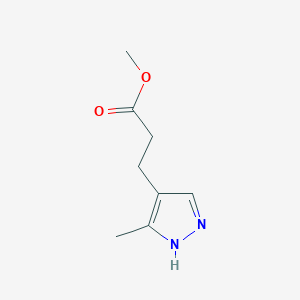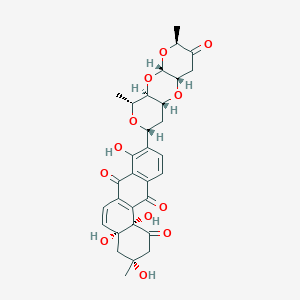
Saquayamycin B1
Overview
Description
Saquayamycin B1 is an angucycline , a class of polyketone compounds containing benzanthracene . It is a natural product found in Streptomyces .
Synthesis Analysis
This compound is one of the angucyclines produced by the marine-derived actinomycete Streptomyces sp .
Molecular Structure Analysis
The molecular formula of this compound is C31H32O12 . The IUPAC name is (3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 596.6 g/mol . It has 4 hydrogen bond donors and 12 hydrogen bond acceptors .
Scientific Research Applications
Cancer Research and Treatment Potential
Saquayamycin B1 has shown promising results in cancer research, particularly in the context of colorectal and breast cancer cells. A study demonstrated that this compound suppresses proliferation, invasion, and migration by inhibiting the PI3K/AKT signaling pathway in human colorectal cancer (CRC) cells. It exhibited strong cytotoxicity with low IC50 values, indicating its potent anticancer activity. Notably, this compound showed lower cytotoxicity in normal human hepatocyte cells, suggesting a degree of selectivity towards cancer cells. The compound also induced proapoptosis and affected the epithelial–mesenchymal transition (EMT) markers, suggesting its multifaceted action against CRC (Li et al., 2022).
Additionally, research on angucycline glycosides isolated from a marine-derived Streptomyces sp. revealed that this compound, among other compounds, displayed potent anti-proliferation against breast cancer cell lines. It inhibited the migration and invasion of MDA-MB-231 cells in a dose-dependent manner, showcasing its therapeutic potential in breast cancer treatment as well (Qu et al., 2019).
Biosynthesis and Genetic Studies
The cloning and sequencing of the biosynthetic gene cluster for Saquayamycin Z and Galtamycin B, which included this compound, provided insights into the assembly of their saccharide chains. This research advances the understanding of glycosyltransferases in the biosynthesis of these compounds, potentially paving the way for bioengineering approaches to produce these molecules more efficiently or to create novel derivatives with enhanced properties (Erb et al., 2009).
Antimicrobial and Enzyme Inhibition Properties
This compound has also been studied for its antimicrobial properties and its ability to inhibit specific enzymes. For instance, investigations into the inhibition of inducible nitric oxide synthase (iNOS) by microbial extracts identified this compound as a potent inhibitor. This activity suggests potential applications in treating diseases where iNOS plays a pathological role (Alvi et al., 2000).
Mechanism of Action
Target of Action
Saquayamycin B1 primarily targets the PI3K/AKT signaling pathway in human colorectal cancer cells . This pathway plays a crucial role in regulating cell survival, growth, and proliferation .
Mode of Action
This compound interacts with its target by binding to PI3Kα , a key component of the PI3K/AKT signaling pathway . This interaction inhibits the pathway, leading to changes in the cellular processes controlled by this pathway .
Biochemical Pathways
The inhibition of the PI3K/AKT signaling pathway by this compound affects several downstream effects. It suppresses cell proliferation, invasion, and migration . Furthermore, it induces apoptosis, a process of programmed cell death . The compound also influences the epithelial–mesenchymal transition (EMT), a process that is crucial for cancer metastasis . The expression of important markers related to EMT and apoptosis, including N-cadherin, E-cadherin, and Bcl-2, changes in this compound-treated cells .
Pharmacokinetics
Its potent anti-proliferative activity against colorectal cancer cells, with ic50 values ranging from 018 to 084 µM, suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the effective inhibition of growth and decrease in the motor ability of colorectal cancer cells . It shows strong cytotoxicity against these cells, inhibiting their proliferation in a dose- and time-dependent manner . It also exhibits proapoptosis, antimigration, and anti-invasion activities .
Action Environment
It is derived from marine actinomycete streptomyces sp, suggesting that its production and activity may be influenced by marine environmental conditions .
Future Directions
properties
IUPAC Name |
(3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O12/c1-12-17(32)8-20-28(41-12)43-27-13(2)40-18(9-19(27)42-20)14-4-5-15-22(24(14)34)25(35)16-6-7-30(38)11-29(3,37)10-21(33)31(30,39)23(16)26(15)36/h4-7,12-13,18-20,27-28,34,37-39H,8-11H2,1-3H3/t12-,13+,18+,19+,20-,27+,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSPXNCFVRSKKD-AYIWFLJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(=O)C(OC7O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C[C@@H](O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O)O)O)O[C@H]7CC(=O)[C@@H](O[C@H]7O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



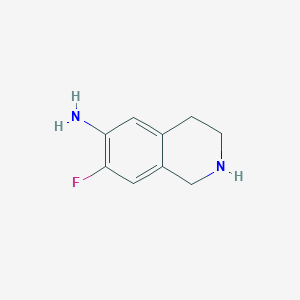



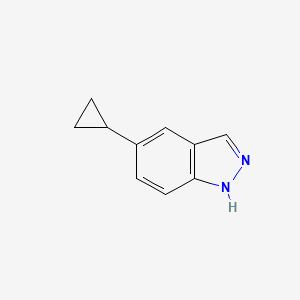
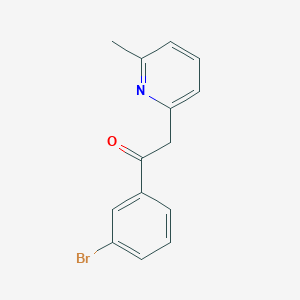
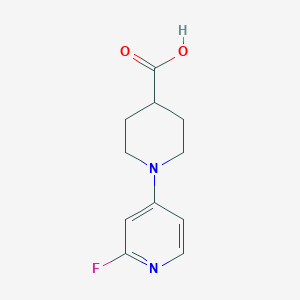
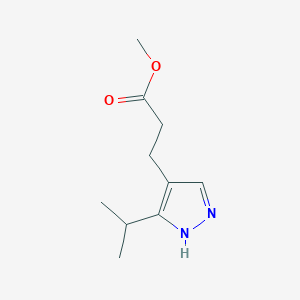
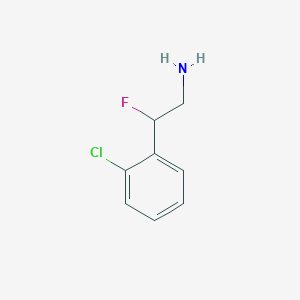
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)

![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)
